(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a 2-thioxothiazolidin-4-one core fused with a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural elements include:
- A (Z)-configured methylene bridge linking the thiazolidinone and pyridopyrimidine moieties.
- A 2-hydroxyethylamino substituent at position 2 of the pyridopyrimidine ring, enhancing hydrophilicity and hydrogen-bonding capacity.
- A 7-methyl group on the pyridopyrimidine system, influencing steric and electronic properties.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-4-5-16-22-17(21-6-7-25)14(18(26)23(16)10-12)9-15-19(27)24(20(29)30-15)11-13-3-2-8-28-13/h2-5,8-10,21,25H,6-7,11H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQGDZKULYUJJA-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative with potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Synthesis
The synthesis of thiazolidinone derivatives often involves the condensation of thiazolidine-4-one with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process that includes the formation of the thiazolidine core, followed by functionalization at the 3 and 5 positions to introduce the furan and pyrido-pyrimidin moieties.
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with thioxothiazolidine structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming conventional antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.03 | 0.06 |
| Staphylococcus aureus | 0.01 | 0.02 |
| Enterobacter cloacae | 0.004 | 0.008 |
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have also been evaluated for antifungal activity. Studies reported MIC values in the range of 0.004 to 0.06 mg/mL against fungal pathogens, with certain compounds demonstrating enhanced efficacy against resistant strains .
Antioxidant Activity
Thiazolidinones are also recognized for their antioxidant properties. The ability to inhibit lipid peroxidation has been demonstrated in various studies, with certain derivatives showing EC50 values as low as 0.565 µM . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies on various cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colon cancer). Certain thiazolidinone derivatives exhibited IC50 values ranging from 0.11 to 0.16 µM, indicating significant cytotoxic effects against these cancer cells while maintaining selectivity towards normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 0.16 ± 0.08 | 3–15 |
| A2780 | 0.11 ± 0.01 | 3–15 |
| HT-29 | 0.12 ± 0.03 | 3–15 |
The biological activities of thiazolidinone derivatives can be attributed to their ability to interact with specific biological targets such as enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. For instance, docking studies have suggested that these compounds may inhibit key enzymes like MurB in E. coli, which is crucial for bacterial survival . Additionally, their role as KDM4 inhibitors has been highlighted, suggesting potential applications in epigenetic regulation in cancer therapy .
Case Studies
Several case studies have emerged highlighting the efficacy of thiazolidinone derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of thiazolidinones showed significant antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus.
- Anticancer Potential : In vitro testing revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their therapeutic potential.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, particularly against bacterial strains like Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Research indicates that derivatives related to this compound may act as inhibitors of viral proteases, including those responsible for SARS-CoV-2, suggesting potential applications in antiviral drug development .
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines, making them potential candidates for anticancer therapy .
Case Studies
Several studies have investigated the biological implications of compounds structurally related to (Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one:
-
SARS-CoV-2 Inhibition : A study reported that certain hydrazine derivatives with furan moieties exhibited IC50 values in the low micromolar range against the main protease of SARS-CoV-2, indicating their potential as therapeutic agents against COVID-19 .
Compound IC50 Value (μM) Mechanism F8-B6 1.57 Reversible covalent inhibitor F8-B22 1.55 Non-peptidomimetic inhibitor - Antimicrobial Studies : Another investigation into thiazolidinone derivatives revealed that they possess broad-spectrum antimicrobial activity, which could be attributed to their ability to inhibit bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrido[1,2-a]pyrimidine-thiazolidinone core but differ in substituents, which critically modulate their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Structural Analysis
Bioactivity Correlations: The 2-hydroxyethylamino group in the target compound may enhance interactions with polar enzyme active sites, contrasting with the imidazolylpropylamino group in , which could favor metal coordination or charge-charge interactions. Piperazinyl substituents (e.g., in ) are associated with CNS penetration due to their basicity and ability to cross the blood-brain barrier.
Solubility Trends: Hydrophilic substituents (e.g., hydroxyethylamino) improve aqueous solubility, whereas aryl (e.g., phenylethyl in ) or ester groups (e.g., in ) reduce it.
Methoxy and fluoro substituents (e.g., in ) can alter metabolic stability and bioavailability via steric and electronic effects.
Q & A
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
The synthesis involves multi-step reactions, including condensation of thiazolidinone precursors with functionalized pyridopyrimidine moieties. Key steps include:
- Knoevenagel condensation to form the methylene bridge between the thiazolidinone and pyridopyrimidine groups .
- Nucleophilic substitution to introduce the 2-hydroxyethylamino group . Characterization requires HPLC for purity assessment (>95%) and NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry. X-ray crystallography (using SHELX programs ) resolves ambiguous stereochemical assignments, particularly the (Z)-configuration of the methylene group .
Q. How is the compound’s biological activity initially assessed in drug discovery contexts?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric readouts .
- Cellular assays : Evaluate cytotoxicity (via MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) to validate target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, using acetonitrile as a solvent improves yield by 15% compared to DMSO due to better solubility of intermediates .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediates and adjust stoichiometry .
Q. What strategies resolve contradictions in reported synthetic protocols (e.g., solvent selection or catalyst efficacy)?
- Comparative analysis : Replicate conflicting protocols (e.g., ethanol vs. DMF as solvents) and analyze outcomes via LC-MS to identify by-products .
- Computational modeling : Use DFT calculations to predict solvent effects on transition states, explaining why polar aprotic solvents favor higher yields .
Q. How is the compound’s stability under physiological conditions evaluated?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via HPLC-MS/MS . Stability is typically highest at pH 7.4 (t₁/₂ > 24 hrs) .
- Light/thermal stability : Expose to UV light (254 nm) and elevated temperatures (40°C) to simulate storage conditions .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). The thioxothiazolidinone core shows strong hydrogen bonding with catalytic residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., furan vs. phenyl groups) with bioactivity using partial least squares regression .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across similar thiazolidinone derivatives?
- Meta-analysis : Compile IC₅₀ values from multiple studies and apply ANOVA to identify statistically significant outliers .
- Structural alignment : Overlap crystal structures of analogs to pinpoint substituents affecting potency (e.g., 2-hydroxyethylamino enhances solubility but reduces membrane permeability) .
Methodological Guidelines
- Stereochemical confirmation : Always combine NOESY NMR with X-ray data to avoid misassignment of (Z/E) isomers .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) for rapid validation of intermediate formation .
- Bioactivity validation : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
